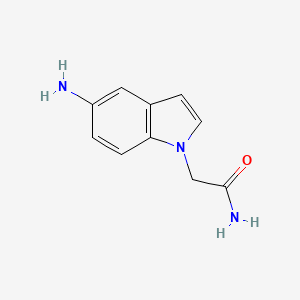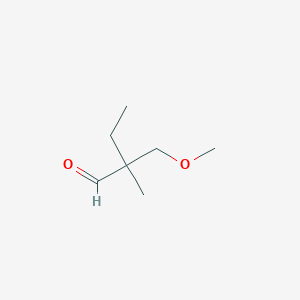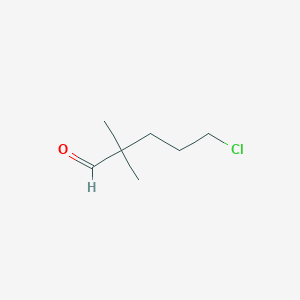
5-Chloro-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and two methyl groups attached to the pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylpentanal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethylpentanoic acid.
Reduction: 5-Chloro-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methylpentanal
- 3-Chloro-2,2-dimethylpentanal
- 5-Bromo-2,2-dimethylpentanal
Uniqueness
5-Chloro-2,2-dimethylpentanal is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical properties and reactivity. This structural arrangement can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52387-40-3 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
5-chloro-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13ClO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
DALTVGIAKNGMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
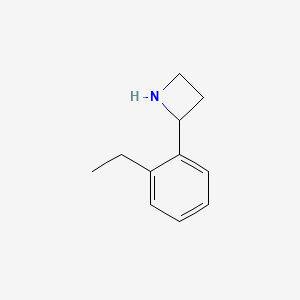
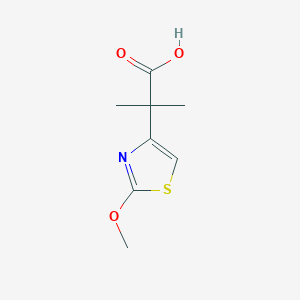
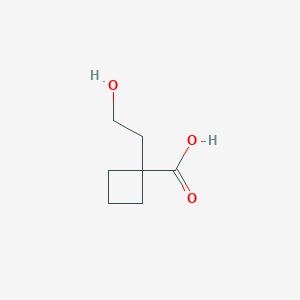
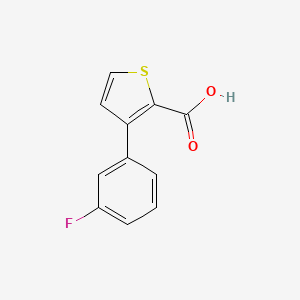

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
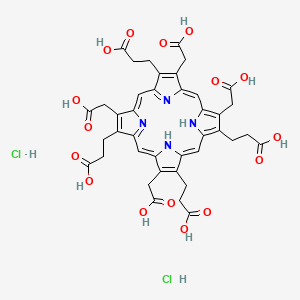
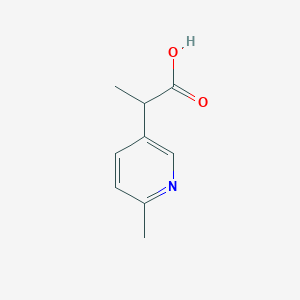

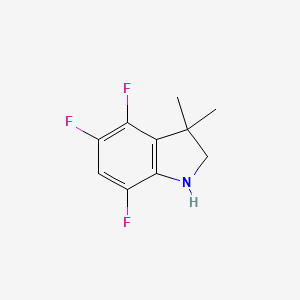
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
